Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate is a chemical compound that belongs to the class of esters. It is characterized by the presence of an ethyl group, an amino group, and a phenoxy group attached to a triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate typically involves the reaction of 4-(ethylamino)-6-phenoxy-1,3,5-triazine with ethyl 2-bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can lead to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the ethylamino or phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and herbicides.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed effects. For example, as a herbicide, it may inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants .
Comparison with Similar Compounds
Ethyl 2-{[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy}propanoate can be compared with other similar compounds, such as:
Fenoxaprop-P-ethyl: Another aryloxyphenoxypropionate herbicide with a similar structure and mode of action.
Quizalofop-P-ethyl: A related compound used as a selective herbicide for grass weed control.
These compounds share structural similarities but may differ in their specific applications, efficacy, and environmental impact.
Properties
Molecular Formula |
C16H20N4O4 |
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Molecular Weight |
332.35 g/mol |
IUPAC Name |
ethyl 2-[[4-(ethylamino)-6-phenoxy-1,3,5-triazin-2-yl]oxy]propanoate |
InChI |
InChI=1S/C16H20N4O4/c1-4-17-14-18-15(23-11(3)13(21)22-5-2)20-16(19-14)24-12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3,(H,17,18,19,20) |
InChI Key |
WIZAPDKCKXVOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)OC(C)C(=O)OCC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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